molecular formula C13H14O3 B12994715 Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B12994715
M. Wt: 218.25 g/mol
InChI Key: OXULEOUSTVHBHP-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with the molecular formula C13H14O3. It is a derivative of indene, featuring a carboxylate ester group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylate typically involves organic synthesis reactions. One common method includes the reaction of 2,3-dihydro-1H-indene with methyl chloroformate in the presence of a base to form the carboxylate ester. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted esters .

Scientific Research Applications

Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 2,3-dihydro-5-methyl-1H-indene-1-carboxylate
  • Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Uniqueness

Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-oxo-1H-indene-5-carboxylate

InChI

InChI=1S/C13H14O3/c1-13(2)7-9-5-4-8(12(15)16-3)6-10(9)11(13)14/h4-6H,7H2,1-3H3

InChI Key

OXULEOUSTVHBHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1=O)C=C(C=C2)C(=O)OC)C

Origin of Product

United States

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